Cas no 20377-01-9 (5-azidoquinoline)
5-azidoquinoline Chemical and Physical Properties
Names and Identifiers
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- 5-azidoquinoline
- Quinoline, 5-azido-
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- Inchi: 1S/C9H6N4/c10-13-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6H
- InChI Key: SLDBUWKWILPLJF-UHFFFAOYSA-N
- SMILES: N1C=CC=C2C(=CC=CC=12)N=[N+]=[N-]
Computed Properties
- Exact Mass: 170.05938
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 61.65
5-azidoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B408543-25mg |
5-azidoquinoline |
20377-01-9 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B408543-50mg |
5-azidoquinoline |
20377-01-9 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B408543-250mg |
5-azidoquinoline |
20377-01-9 | 250mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM411159-100mg |
5-Azidoquinoline |
20377-01-9 | 95%+ | 100mg |
$180 | 2022-06-12 | |
| Chemenu | CM411159-250mg |
5-Azidoquinoline |
20377-01-9 | 95%+ | 250mg |
$246 | 2022-06-12 | |
| Chemenu | CM411159-500mg |
5-Azidoquinoline |
20377-01-9 | 95%+ | 500mg |
$444 | 2022-06-12 | |
| Chemenu | CM411159-1g |
5-Azidoquinoline |
20377-01-9 | 95%+ | 1g |
$592 | 2022-06-12 | |
| A2B Chem LLC | AD60698-50mg |
5-Azidoquinoline |
20377-01-9 | 95% | 50mg |
$304.00 | 2024-04-20 | |
| A2B Chem LLC | AD60698-100mg |
5-Azidoquinoline |
20377-01-9 | 95% | 100mg |
$356.00 | 2024-04-20 | |
| A2B Chem LLC | AD60698-250mg |
5-Azidoquinoline |
20377-01-9 | 95% | 250mg |
$422.00 | 2024-04-20 |
5-azidoquinoline Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 5-azidoquinoline
Professional Introduction to Compound with CAS No. 20377-01-9 and Product Name: 5-Azidoquinoline
The compound with the CAS number 20377-01-9 is a specialized chemical entity commonly referred to by the product name 5-Azidoquinoline. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. 5-Azidoquinoline belongs to the quinoline family, which is well-documented for its broad spectrum of biological activities. The introduction of azido functional groups into the quinoline scaffold introduces reactive sites that can be exploited for various synthetic and medicinal chemistry applications.
From a structural perspective, 5-Azidoquinoline features a benzene ring fused with a pyridine ring, with an azide (-N₃) substituent attached at the 5-position. This arrangement confers distinct reactivity, making it a valuable intermediate in organic synthesis. The azide group is particularly noteworthy as it can participate in various chemical transformations, including nucleophilic substitution reactions, cycloadditions, and metal-catalyzed coupling reactions. These properties have positioned 5-Azidoquinoline as a versatile building block in the development of novel therapeutic agents.
In recent years, 5-Azidoquinoline has been extensively studied for its potential applications in drug discovery and medicinal chemistry. One of the most compelling areas of research involves its use as a precursor in the synthesis of bioactive molecules. The reactivity of the azide group allows for the introduction of diverse functional moieties, enabling chemists to design molecules with tailored biological activities. For instance, researchers have leveraged 5-Azidoquinoline to develop inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer and inflammation.
Moreover, advances in synthetic methodologies have expanded the utility of 5-Azidoquinoline in constructing complex molecular architectures. Transition-metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed processes, have been instrumental in integrating 5-Azidoquinoline into larger pharmacophores. These reactions facilitate the formation of carbon-carbon bonds under mild conditions, making them ideal for late-stage functionalization. Such capabilities are crucial for generating high-affinity ligands that interact with biological targets with high specificity.
The pharmacological relevance of 5-Azidoquinoline has also been explored through computational modeling and experimental validation. Studies indicate that derivatives of this compound exhibit inhibitory effects on kinases and other protein targets involved in cellular signaling cascades. By modulating these pathways, 5-Azidoquinoline derivatives hold promise as lead compounds for developing small-molecule drugs. Additionally, their quinoline core is known to possess antimicrobial properties, further enhancing their therapeutic potential.
Recent publications highlight innovative applications of 5-Azidoquinoline in probe development for biochemical assays. The azide group serves as a handle for introducing reporters or tags that enable real-time monitoring of biological processes. For example, click chemistry approaches utilizing strain-promoted azide-alkyne cycloadditions have been employed to label proteins or nucleic acids with fluorescent dyes. Such techniques are invaluable for elucidating molecular interactions within complex cellular systems.
In conclusion, 5-Azidoquinoline (CAS No. 20377-01-9) represents a fascinating compound with multifaceted applications in synthetic chemistry and drug development. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to design novel therapeutics. As research continues to uncover new methodologies and biological targets, the significance of this compound is expected to grow further, solidifying its role as a cornerstone in modern chemical biology.
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